1-Propene, 2,3-dimethoxy-
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Overview
Description
1-Propene, 2,3-dimethoxy- is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.1317 g/mol . It is characterized by the presence of a propene backbone with two methoxy groups attached to the second and third carbon atoms. This compound is also known by its IUPAC name, 2,3-dimethoxypropene .
Preparation Methods
The synthesis of 1-Propene, 2,3-dimethoxy- typically involves the reaction of propene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring efficient large-scale production.
Chemical Reactions Analysis
1-Propene, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propene, 2,3-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development due to its unique chemical properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propene, 2,3-dimethoxy- involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
1-Propene, 2,3-dimethoxy- can be compared with other similar compounds such as:
Properties
CAS No. |
61860-67-1 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2,3-dimethoxyprop-1-ene |
InChI |
InChI=1S/C5H10O2/c1-5(7-3)4-6-2/h1,4H2,2-3H3 |
InChI Key |
USZQGXVRDYONEE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=C)OC |
Origin of Product |
United States |
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